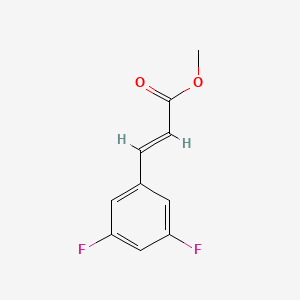

(E)-Methyl 3-(3,5-difluorophenyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(E)-Methyl 3-(3,5-difluorophenyl)acrylate" is a derivative of acrylate where the acrylate moiety is substituted with a 3,5-difluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to achieve the desired stereochemistry. For example, the synthesis of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile was achieved, and the addition of amines to a benzene solution of this compound resulted in a color change due to ion-pair formations . Similarly, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was synthesized via a one-pot three-component reaction . These methods suggest that the synthesis of (E)-Methyl 3-(3,5-difluorophenyl)acrylate could also be achieved through multi-component reactions or by introducing the difluorophenyl group to an existing acrylate compound.

Molecular Structure Analysis

The molecular structure of acrylate derivatives is often characterized by X-ray crystallography. For instance, the crystal and molecular structure of a related compound was reported with detailed lattice parameters, indicating the importance of molecular interactions such as hydrogen bonding and C-H...π interactions in stabilizing the structure . These findings imply that (E)-Methyl 3-(3,5-difluorophenyl)acrylate may also exhibit specific intermolecular interactions that could influence its crystalline form and stability.

Chemical Reactions Analysis

Acrylate compounds can participate in various chemical reactions, including condensation reactions. For example, a stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates was achieved using L-proline as a catalyst . This indicates that (E)-Methyl 3-(3,5-difluorophenyl)acrylate could also be amenable to similar condensation reactions, potentially leading to a wide range of derivatives with biological significance.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate derivatives can be explored through various spectroscopic techniques. The spectroscopic properties of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile were investigated using FT-IR, UV, and NMR techniques, and theoretical calculations were performed to support the experimental data . These techniques could be applied to (E)-Methyl 3-(3,5-difluorophenyl)acrylate to determine its vibrational frequencies, geometric parameters, and electronic properties, which are crucial for understanding its reactivity and potential applications.

科学的研究の応用

Corrosion Inhibition

Poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) (Cl-5) and poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)decyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) (Cl-10) synthesized via click-chemistry have shown excellent inhibitory effects against the corrosion of mild steel in hydrochloric acid medium. These compounds, characterized by various spectroscopic techniques, were found to be the most efficient inhibitors for this purpose, demonstrating the potential of using acrylate derivatives in corrosion protection applications (Baskar et al., 2014).

Waste Gas Treatment

A study on the removal of methyl acrylate waste gas using a biotrickling filter (BTF) packed with ceramic particles demonstrated excellent removal efficiency. This research highlighted the potential of using acrylate derivatives in environmental protection, specifically in the treatment of toxic waste gases (Wu et al., 2016).

Polymer Synthesis and Characterization

Acrylate derivatives have been employed in the synthesis and characterization of polymers. For example, the synthesis of homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate was explored, providing insights into polymer properties and applications in various fields (Vijayanand et al., 2002).

Photoinduced Polymerization

The use of acrylates in photoinduced living radical polymerization has been reported, showcasing the efficiency of acrylate derivatives in controlled polymer synthesis. This method allows for rapid polymerization under daylight and UV radiation, producing poly(acrylates) with high end-group fidelity and controlled molecular weights (Anastasaki et al., 2015).

Fluorinated Polymer Synthesis

Acrylate derivatives have also found applications in the synthesis of fluorinated polymers. Research on copolymers of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates has provided valuable information on the influence of fluorine on the thermal, photochemical, and hydrolytic stability of polymers (Signori et al., 2006).

特性

IUPAC Name |

methyl (E)-3-(3,5-difluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXPCMOFNRGWEC-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)

![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)